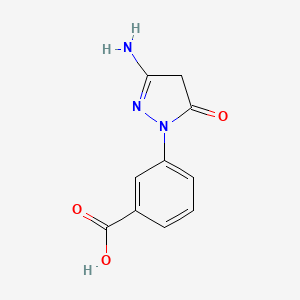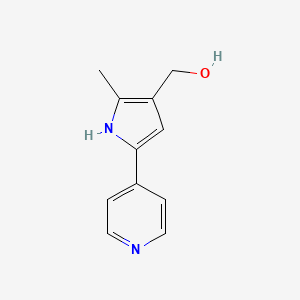
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride is a chemical compound that features a pyrrole ring, an ethyl group, and a phenylethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride typically involves the condensation of a pyrrole derivative with an amine. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions of temperature and pressure. The process is optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl): This compound has a similar pyrrole structure but lacks the phenylethanamine moiety.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound features a methyl group instead of the ethyl group found in N-(1-(1H-pyrrol-2-yl)ethyl)-2-phenylethan-1-amine hydrochloride.
Eigenschaften
Molekularformel |
C14H19ClN2 |
|---|---|
Molekulargewicht |
250.77 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13;/h2-8,10,12,15-16H,9,11H2,1H3;1H |
InChI-Schlüssel |
FNPHCHVLRHXIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CN1)NCCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


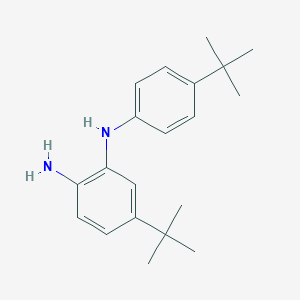

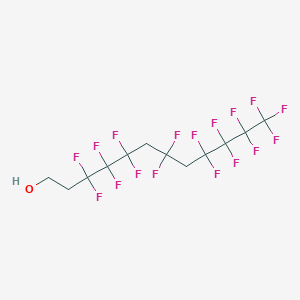
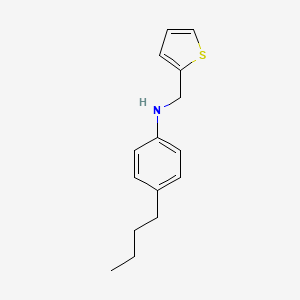
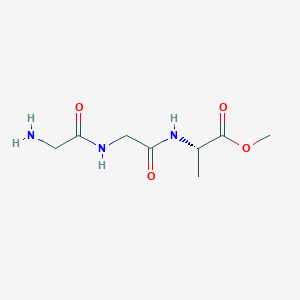
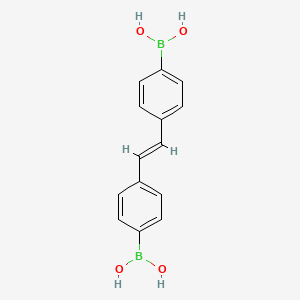


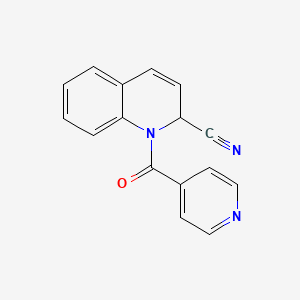
![1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12831001.png)

